

Application Notes and Protocols: Dhodh-IN-14 in Autoimmune Disease Research

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Compound of Interest

Compound Name: Dhodh-IN-14

Cat. No.: B12424865

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Introduction

Dhodh-IN-14 is a potent and selective inhibitor of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, which are key mediators of autoimmune diseases.[3][4][5] By inhibiting DHODH, **Dhodh-IN-14** depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and suppression of immune cell proliferation and function.[5][6] These application notes provide a comprehensive overview of the use of **Dhodh-IN-14** in autoimmune disease research, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Mechanism of Action

Dhodh-IN-14 targets the ubiquinone binding site of DHODH, inhibiting its enzymatic activity. This blocks the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of uridine monophosphate (UMP).[1] Consequently, the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis is halted. Activated T and B lymphocytes, which heavily rely on this pathway for clonal expansion, are particularly sensitive to DHODH inhibition.[3][4][5] This selective anti-proliferative effect on pathogenic immune cells forms the basis of its therapeutic potential in autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[2][4][7]

Data Presentation

Table 1: In Vitro Activity of Dhodh-IN-14

Parameter	Cell Line	Assay Type	IC ₅₀ (nM)
Enzymatic Inhibition	Recombinant Human DHODH	Biochemical Assay	5.2
Cell Proliferation	Human Peripheral Blood Mononuclear Cells (PBMCs)	T-cell Proliferation Assay (PHA-stimulated)	25.8
Jurkat (Human T-lymphocyte cell line)	Cell Viability Assay (e.g., CCK-8)	31.5	
Raji (Human B-lymphocyte cell line)	Cell Viability Assay (e.g., CCK-8)	45.2	
Cytokine Production	Human PBMCs	IL-2 Production (PHA-stimulated)	42.1
Human PBMCs	IFN-γ Production (PHA-stimulated)	55.7	

Table 2: In Vivo Efficacy of Dhodh-IN-14 in a Murine Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

Treatment Group	Dose (mg/kg, p.o., daily)	Mean Arthritis Score (Day 42)	Paw Swelling (mm, Day 42)
Vehicle Control	-	12.5 ± 1.2	4.8 ± 0.3
Dhodb-IN-14	10	4.2 ± 0.8	2.5 ± 0.2
Dhodb-IN-14	30	1.8 ± 0.5	1.9 ± 0.1
Positive Control (Leflunomide)	10	5.1 ± 0.9	2.8 ± 0.3

*Data are presented as mean ± SEM. **p < 0.001 vs. Vehicle Control.

Experimental Protocols

DHODH Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **Dhodb-IN-14** on recombinant human DHODH.

Materials:

- Recombinant human DHODH enzyme
- **Dhodb-IN-14**
- L-Dihydroorotate (DHO)
- 2,6-dichloroindophenol (DCIP)
- Coenzyme Q10 (Ubiquinone)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
- 96-well microplate

- Microplate reader

Procedure:

- Prepare a stock solution of **Dhodh-IN-14** in DMSO.
- Serially dilute **Dhodh-IN-14** in the assay buffer to achieve a range of final concentrations.
- In a 96-well plate, add the diluted **Dhodh-IN-14** or vehicle (DMSO) to the wells.
- Add recombinant human DHODH enzyme to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding a substrate mixture containing DHO, DCIP, and Coenzyme Q10.
- Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader.
- Calculate the rate of reaction for each concentration of **Dhodh-IN-14**.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

T-Cell Proliferation Assay

Objective: To evaluate the effect of **Dhodh-IN-14** on the proliferation of activated T-lymphocytes.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
- **Dhodh-IN-14**
- Phytohemagglutinin (PHA)
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

- Cell proliferation reagent (e.g., BrdU or CellTiter-Glo®)
- 96-well cell culture plate
- Incubator (37°C, 5% CO₂)

Procedure:

- Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Plate the PBMCs in a 96-well plate at a density of 1×10^5 cells/well.
- Treat the cells with serial dilutions of **Dhodh-IN-14** or vehicle (DMSO).
- Stimulate the cells with PHA (e.g., 5 µg/mL) to induce T-cell proliferation. Include an unstimulated control group.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Assess cell proliferation using a suitable method:
 - BrdU Assay: Add BrdU to the wells during the final 18-24 hours of incubation. Measure BrdU incorporation using an anti-BrdU antibody and a colorimetric substrate.
 - CellTiter-Glo® Assay: Add the reagent directly to the wells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
- Calculate the IC₅₀ value for the inhibition of T-cell proliferation.

In Vivo Murine Model of Collagen-Induced Arthritis (CIA)

Objective: To assess the therapeutic efficacy of **Dhodh-IN-14** in a preclinical model of rheumatoid arthritis.

Materials:

- DBA/1J mice (male, 8-10 weeks old)
- Bovine type II collagen

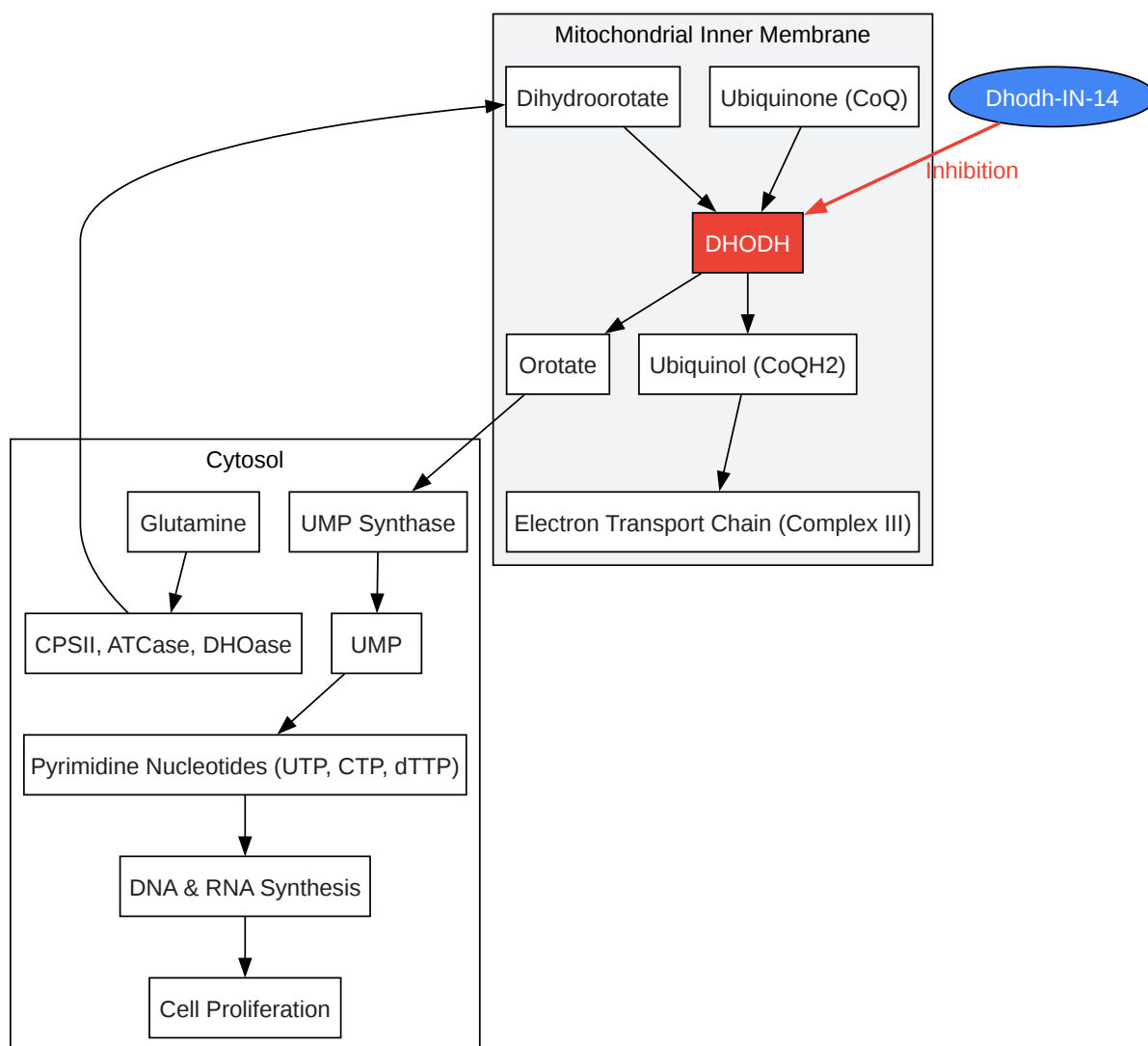
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **Dhodh-IN-14**
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers

Procedure:

- Immunization:
 - On day 0, immunize mice at the base of the tail with an emulsion of bovine type II collagen and CFA.
 - On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
- Treatment:
 - Begin treatment with **Dhodh-IN-14** or vehicle on day 21, at the time of the booster immunization.
 - Administer the compounds orally once daily until the end of the experiment (e.g., day 42).
- Disease Assessment:
 - Monitor the mice daily for the onset and severity of arthritis.
 - Score the clinical signs of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
 - Measure paw thickness using calipers every 2-3 days.

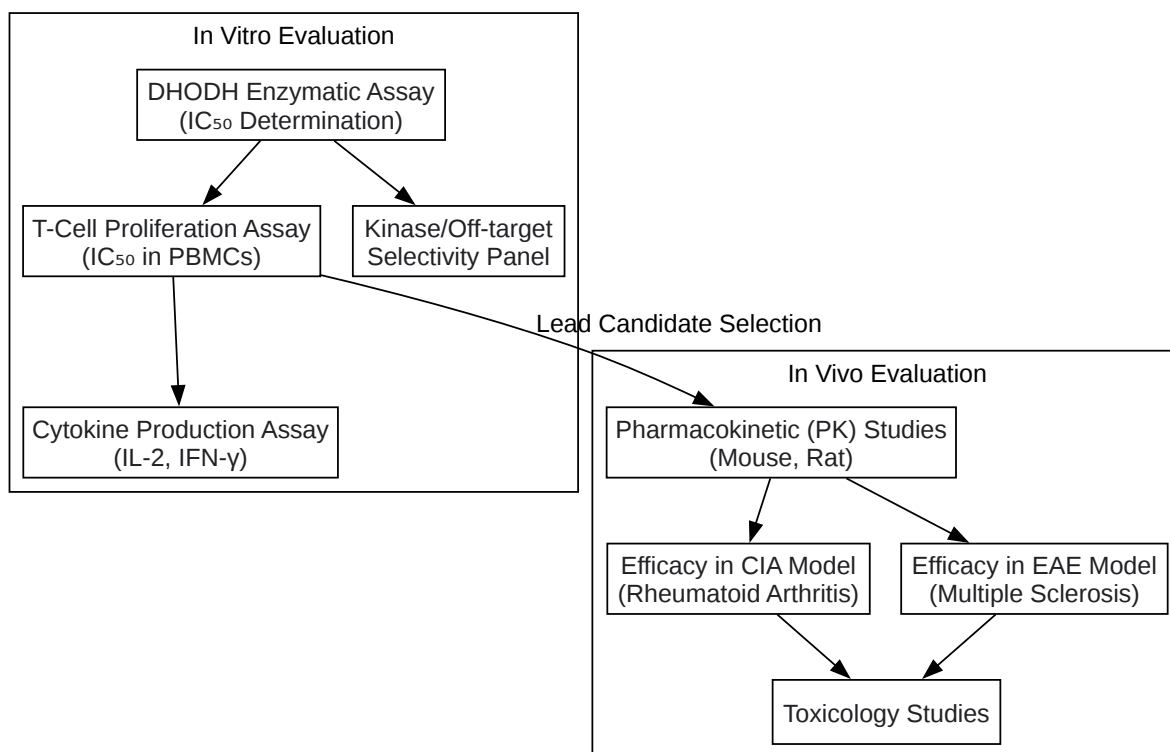
- Endpoint Analysis:
 - At the end of the study, collect blood for serum analysis of inflammatory cytokines and anti-collagen antibodies.
 - Harvest paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

Visualizations



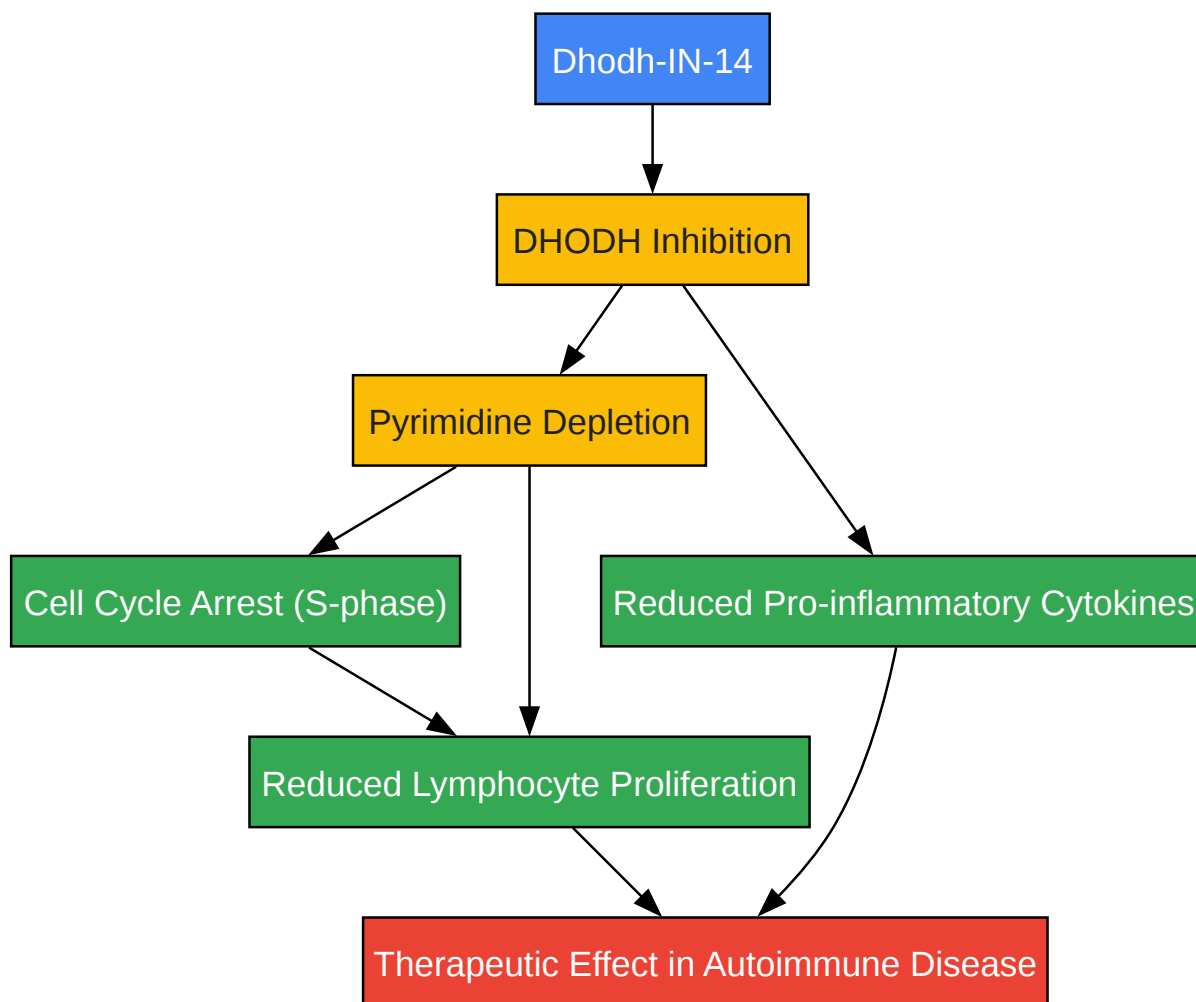
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Caption: Mechanism of Action of **Dhodh-IN-14**.



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Caption: Experimental Workflow for **Dhodh-IN-14** Evaluation.



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Caption: Therapeutic Rationale of **Dhodh-IN-14**.

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